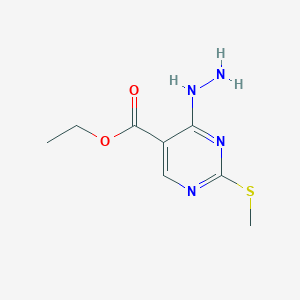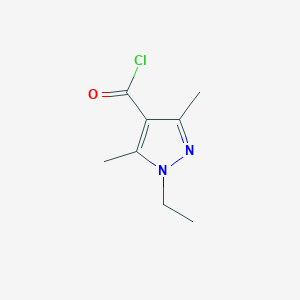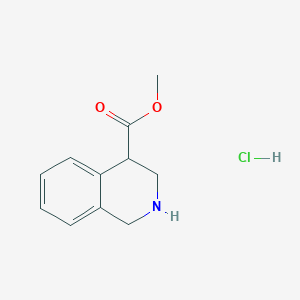
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride
描述
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The compound’s structure includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in various natural products and synthetic drugs .
作用机制
Target of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities Thiq derivatives have been reported to exert effects against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq derivatives, in general, are known to interact with biological structures and possess intrinsic antioxidant properties .
Biochemical Pathways
It is known that thiq derivatives can affect various biochemical pathways due to their broad biological activities .
Pharmacokinetics
The compound’s molecular weight is 22769 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Thiq derivatives, in general, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The synthesis of thiq derivatives has been reported to involve multicomponent reactions, which can be influenced by various environmental factors .
生化分析
Biochemical Properties
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, is enzymatically formed in the brain by the 1-MeTIQ synthesizing enzyme (1-MeTIQse)
Cellular Effects
The effects of this compound on cells are multifaceted. It has been suggested that related compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes influenced by this compound are still being explored.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical interactions. For instance, it has been suggested that related compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that related compounds can have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been suggested that high doses of related compounds can produce some damage to dopaminergic neurons . The specific dosage effects of this compound are still being explored.
Metabolic Pathways
This compound is likely involved in several metabolic pathways. It has been suggested that related compounds can interact with various enzymes or cofactors . The specific metabolic pathways that this compound is involved in, as well as its effects on metabolic flux or metabolite levels, are still being explored.
准备方法
The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride typically involves the following steps:
Condensation Reaction: An initial condensation between a phenylethylamine derivative and an aldehyde to form an iminium intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride has several scientific research applications:
相似化合物的比较
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to modulate dopamine receptors.
1,2,3,4-Tetrahydroisoquinoline: A parent compound with diverse biological activities, often used as a reference in studies.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10;/h2-5,10,12H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUUSORWZQEPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC2=CC=CC=C12.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


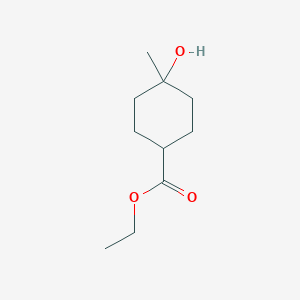
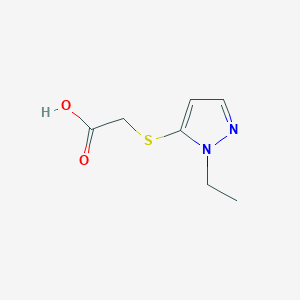
![4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3087082.png)
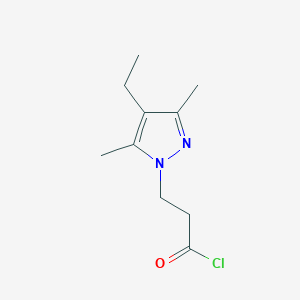
![7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3087094.png)
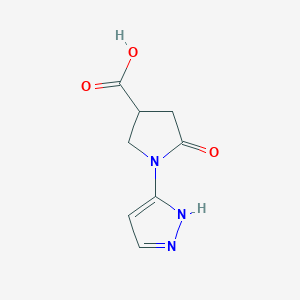
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3087101.png)
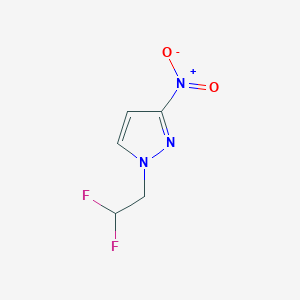
![5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid](/img/structure/B3087113.png)
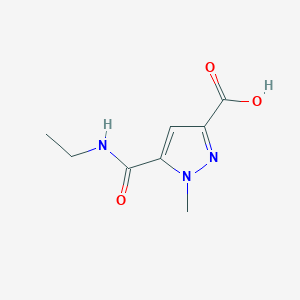
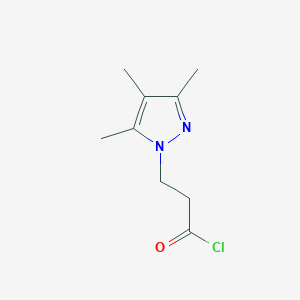
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)
